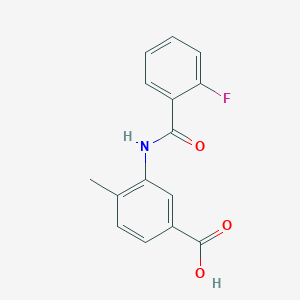

3-(2-Fluorobenzamido)-4-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from commercially available materials. For instance, the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid involved bromination, methylation, Suzuki coupling, and hydrolysis, starting from commercial fluorene . Similarly, 4-chloro-2-fluoro-5-nitrobenzoic acid was used as a multireactive building block for heterocyclic oriented synthesis, leading to various nitrogenous cycles . These methodologies could potentially be adapted for the synthesis of 3-(2-Fluorobenzamido)-4-methylbenzoic acid by incorporating appropriate amide coupling steps.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using quantum chemical calculations and various spectroscopic techniques. For example, the structure of 2-[4-(4-fluorobenzamido)phenyl]benzothiazole was elucidated using Density Functional Theory (DFT) calculations and vibrational spectroscopy, including mid-IR, far-IR, and Raman spectroscopy . These techniques could be applied to determine the molecular structure of 3-(2-Fluorobenzamido)-4-methylbenzoic acid and to confirm the positions of the functional groups and the overall geometry of the molecule.

Chemical Reactions Analysis

The papers describe the reactivity of compounds with similar structural motifs. For example, the 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide compound was identified as a potent mGluR1 antagonist, demonstrating the potential biological activity of fluorinated aromatic compounds . The reactivity of 3-(2-Fluorobenzamido)-4-methylbenzoic acid could be inferred from these studies, suggesting possible applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analytical techniques. For instance, the optimization of the synthesis of methyl 2-amino-5-fluorobenzoate involved comparing different synthesis methods and characterizing the final product using melting point, IR, NMR, and GC-MS analysis . These methods could be used to analyze the physical and chemical properties of 3-(2-Fluorobenzamido)-4-methylbenzoic acid, such as its purity, stability, and reactivity under different conditions.

Scientific Research Applications

Radiochemical Synthesis

3-(2-Fluorobenzamido)-4-methylbenzoic acid is utilized in the synthesis of radiochemical compounds. For instance, the automated synthesis of [(18)F]FBEM, a prosthetic group for radiolabeling peptides and proteins, involves the use of 4-[(18)F]fluorobenzoic acid. This process is significant in the field of nuclear medicine for imaging and therapy (Kiesewetter et al., 2011).

Charge Density Analysis

Charge density distribution in compounds like 4-fluorobenzamide, which is structurally similar to 3-(2-Fluorobenzamido)-4-methylbenzoic acid, has been studied to understand intermolecular interactions in molecular crystals. These studies are essential in crystallography and material sciences (Hathwar & Row, 2011).

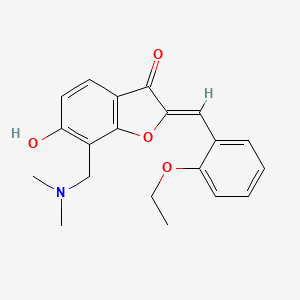

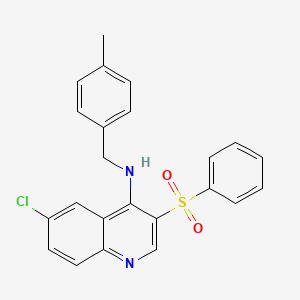

Synthesis of Quinoline Derivatives

Research has focused on the synthesis of quinoline derivatives using compounds like 2-chloro-4-methylquinolines with aminobenzoic acids. These derivatives have applications in biochemistry and medicine, particularly as fluorophores for studying biological systems (Aleksanyan & Hambardzumyan, 2013).

Synthesis and Crystal Structure Analysis

The compound 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, which relates to 3-(2-Fluorobenzamido)-4-methylbenzoic acid, has been synthesized and analyzed for its crystal structure and vibrational properties. Such studies contribute to understanding molecular structures and properties in chemistry and material sciences (Saeed et al., 2010).

Synthesis of Antimicrobial Analogs

Fluorobenzamides, including those related to 3-(2-Fluorobenzamido)-4-methylbenzoic acid, have been synthesized for their potential antimicrobial properties. These compounds are significant in pharmaceutical research for developing new antimicrobial drugs (Desai et al., 2013).

Antitumor Properties

Some derivatives of 3-(2-Fluorobenzamido)-4-methylbenzoic acid, like 2-(4-aminophenyl)benzothiazoles, exhibit potent antitumor properties. These compounds are important in cancer research for developing new therapeutic agents (Bradshaw et al., 2002).

Safety and Hazards

The safety data for “2-(2-fluorobenzamido)-3-methylbenzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

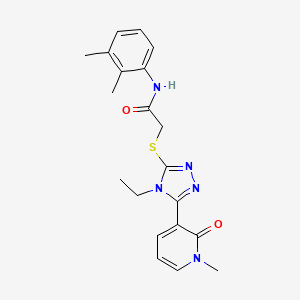

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likePolyketide synthase 13 (Pks 13) , which plays a crucial role in the synthesis of mycolic acid, a key component of the cell wall of mycobacteria .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that this compound may interact with its target enzyme, leading to the inhibition of the enzyme’s function .

Biochemical Pathways

If we consider its potential target as pks 13, it could affect themycolic acid biosynthesis pathway .

Result of Action

If it inhibits pks 13, it could potentially disrupt the formation of the mycobacterial cell wall, leading to the death of the bacteria .

properties

IUPAC Name |

3-[(2-fluorobenzoyl)amino]-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-9-6-7-10(15(19)20)8-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUKNYHUSZCLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorobenzamido)-4-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)

![2-[3-(Dimethylamino)phenyl]-1-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrrolidine](/img/structure/B2501906.png)

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501911.png)

![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)

![5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile](/img/structure/B2501914.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)